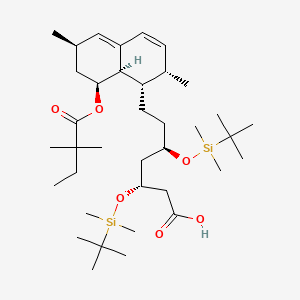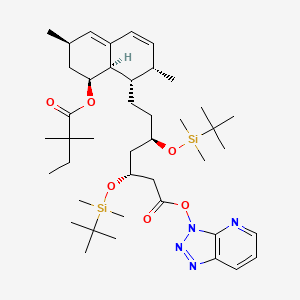
(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine (Gly-Boc-Phe-Boc) is an amino acid derivative that has been widely studied in recent years. It is a small molecule that is structurally similar to the natural amino acid glycine, but with the addition of two Boc groups (Boc is the abbreviation for tert-butyloxycarbonyl). This molecule has been found to have many different applications in scientific research, including applications in biochemical and physiological studies.
Scientific Research Applications
Role in Plant Stress Resistance
Glycine betaine (GB) and proline, which are structurally related to Boc-glycine, are known to accumulate in various plant species in response to environmental stresses such as drought, salinity, and extreme temperatures. These compounds play critical roles in enzyme and membrane integrity, osmotic adjustment, and overall plant stress tolerance. Research has explored the exogenous application of these compounds to improve plant stress resistance, underscoring the potential agricultural applications of similar amino acid derivatives (Ashraf & Foolad, 2007).
Photocatalysis and Material Science
In the field of material science, specifically photocatalysis, research has been conducted on (BiO)_2CO_3 (BOC)-based materials. These studies focus on enhancing the photocatalytic performance of BOC through various modification strategies, including doping with nonmetals like nitrogen, which is a strategy that could potentially be applied to the modification of Boc-glycine for various industrial applications (Ni et al., 2016).
Neurotransmission and Sleep Quality Improvement
Glycine, a simple non-essential amino acid, has indispensable roles in neurotransmission. It has been shown to significantly improve subjective sleep quality in individuals with insomniac tendencies, highlighting its importance in neuroscience and potential therapeutic applications for sleep disorders (Bannai & Kawai, 2012).
Immunomodulatory and Cytoprotective Agent
L-Glycine has demonstrated anti-inflammatory, immunomodulatory, and cytoprotective effects. These properties make it a promising treatment strategy for inflammatory diseases, suggesting that derivatives of glycine, such as Boc-glycine, could have potential applications in medicine and therapeutic development (Zhong et al., 2003).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O6/c1-20(2,3)28-18(26)22-16(12-15-10-8-7-9-11-15)13-23(14-17(24)25)19(27)29-21(4,5)6/h7-11,16H,12-14H2,1-6H3,(H,22,26)(H,24,25)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBLTXIOYFGHND-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724430 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217833-76-5 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Amino-1H-dibenzo[c,f]imidazo[1,5-a]azepin-9(13bH)-one hydrochloride](/img/structure/B565269.png)

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B565272.png)
![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)

